tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-oxo-1,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C₁₃H₂₂N₂O₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction is usually carried out under an inert atmosphere with the addition of an acid catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain organic reactions.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique structure and reactivity.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Ethyl 4-(4-chlorophenyl)-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties. The unique structure of this compound gives it distinct reactivity and potential applications .
Properties
IUPAC Name |
tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGZEDGKJRVPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745368 |
Source
|
Record name | tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-94-0 |
Source
|
Record name | 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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